molecular formula C30H38N2O3 B10967578 10-hexanoyl-3,3-dimethyl-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-hexanoyl-3,3-dimethyl-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10967578
M. Wt: 474.6 g/mol
InChI Key: TYQZQOOJDJNSSL-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthesis of this compound involves facile methods.
    • One such method is microwave-assisted synthesis using silica-supported fluoroboric acid as a catalyst.
    • Detailed reaction conditions and industrial production methods would require further research.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific reaction.
    • Major products formed from these reactions would also vary.
  • Scientific Research Applications

    • In chemistry: Investigating its reactivity, stability, and potential applications in organic synthesis.
    • In biology: Studying its effects on neurotransmitter systems and receptors.
    • In medicine: Exploring its anxiolytic properties and potential therapeutic uses.
    • In industry: Assessing its role in drug development or as a chemical intermediate.
  • Mechanism of Action

    • The compound likely interacts with gamma-aminobutyric acid (GABA) receptors in the central nervous system.
    • Further research is needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other benzodiazepines.
    • Our compound’s uniqueness lies in its specific substituents and structural features.

    Remember that this overview provides a starting point, and further scientific literature would offer more in-depth insights

    Properties

    Molecular Formula

    C30H38N2O3

    Molecular Weight

    474.6 g/mol

    IUPAC Name

    5-hexanoyl-9,9-dimethyl-6-(4-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

    InChI

    InChI=1S/C30H38N2O3/c1-5-7-8-13-27(34)32-25-12-10-9-11-23(25)31-24-19-30(3,4)20-26(33)28(24)29(32)21-14-16-22(17-15-21)35-18-6-2/h9-12,14-17,29,31H,5-8,13,18-20H2,1-4H3

    InChI Key

    TYQZQOOJDJNSSL-UHFFFAOYSA-N

    Canonical SMILES

    CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OCCC

    Origin of Product

    United States

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